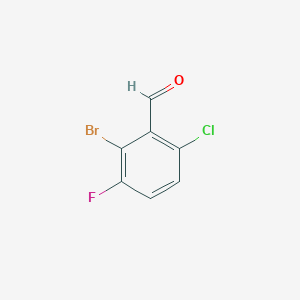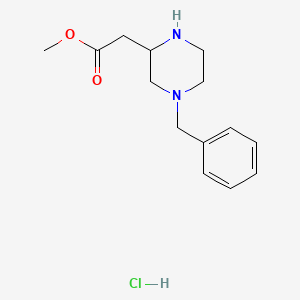![molecular formula C6H3NO2S B6362849 [1,3]Dioxolo[4,5-b]pyridine-2-thione CAS No. 1269252-17-6](/img/structure/B6362849.png)
[1,3]Dioxolo[4,5-b]pyridine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolo[4,5-b]pyridine-2-thione is an organic compound that belongs to the class of compounds known as 1,3-dioxolanes. It is a six-membered heterocyclic compound containing two oxygen atoms and two sulfur atoms connected by a four-carbon ring. This compound is of particular interest due to its unique properties and its potential applications in various fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering.
科学研究应用
1,3-Dioxolo[4,5-b]pyridine-2-thione has been studied for its potential applications in various scientific fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering. It has been shown to have anti-tumor activity and to be able to inhibit the growth of certain cancer cells. Furthermore, it has been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
作用机制
The exact mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-thione is not yet fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) which are involved in various disease processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Finally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes.
Biochemical and Physiological Effects
1,3-Dioxolo[4,5-b]pyridine-2-thione has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the expression of certain genes involved in cell signaling pathways. Finally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation.
实验室实验的优点和局限性
The main advantages of using 1,3-Dioxolo[4,5-b]pyridine-2-thione in lab experiments are its low toxicity and its ability to act as an antioxidant and scavenge ROS and RNS. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short shelf-life and is sensitive to light and air. Additionally, it is not water-soluble and is not stable in acidic or basic solutions.
未来方向
1,3-Dioxolo[4,5-b]pyridine-2-thione has a wide range of potential applications in various fields. Future research should focus on further exploring its potential applications in biomedical fields such as drug delivery, gene regulation, and tissue engineering. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research should be conducted to improve its stability, shelf-life, and solubility, as well as to develop new synthetic methods for its production.
合成方法
1,3-Dioxolo[4,5-b]pyridine-2-thione can be synthesized by several methods. The most commonly used method involves the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with ethyl dithiocyanate in the presence of a base. The resulting product is then oxidized with potassium periodate to form the desired dioxolane. Other methods include the reaction of 2,5-dihydroxybenzaldehyde with ethyl dithiocyanate or the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with thiourea.
属性
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-b]pyridine-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




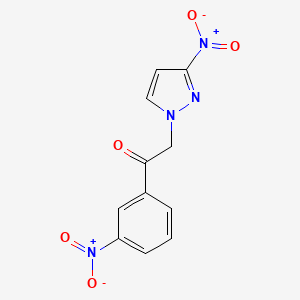
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
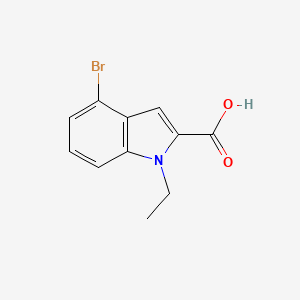
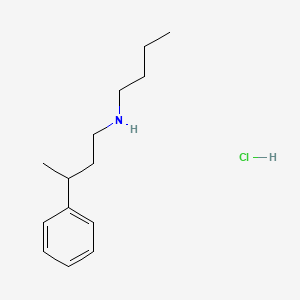
amine hydrochloride](/img/structure/B6362817.png)
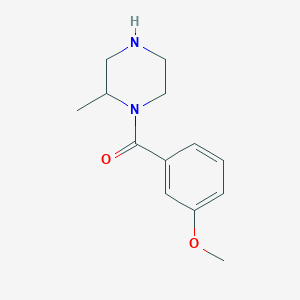

![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
